molecular formula C14H20N6O4S B1257343 S-3'-Deoxyadenosylhomocysteine CAS No. 55197-15-4

S-3'-Deoxyadenosylhomocysteine

Cat. No.: B1257343
CAS No.: 55197-15-4
M. Wt: 368.41 g/mol
InChI Key: VAWKNNBXJDMYFE-NMSKTSORSA-N
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Description

S-3'-Deoxyadenosylhomocysteine (CAS: 55197-15-4) is a structural analog of S-adenosylhomocysteine (SAH), a critical metabolite in cellular methylation cycles. SAH is formed during S-adenosylmethionine (SAM)-dependent methyltransferase reactions and acts as a potent feedback inhibitor of these enzymes by binding competitively to their active sites . This compound has been studied for its role in modulating methylation pathways and as a tool for probing enzyme mechanisms in epigenetics and quorum sensing .

Properties

CAS No.

55197-15-4

Molecular Formula

C14H20N6O4S

Molecular Weight

368.41 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

InChI

InChI=1S/C14H20N6O4S/c15-8(14(22)23)1-2-25-4-7-3-9(21)13(24-7)20-6-19-10-11(16)17-5-18-12(10)20/h5-9,13,21H,1-4,15H2,(H,22,23)(H2,16,17,18)/t7-,8-,9+,13+/m0/s1

InChI Key

VAWKNNBXJDMYFE-NMSKTSORSA-N

SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CSCCC(C(=O)O)N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CSCC[C@@H](C(=O)O)N

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CSCCC(C(=O)O)N

Synonyms

3-dAdo-HCY
S-3'-deoxyadenosylhomocysteine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Properties

Compound Name Structural Modification CAS Number Key Features
S-3'-Deoxyadenosylhomocysteine 3'-OH replaced with hydrogen 55197-15-4 Reduced hydrogen bonding capacity; altered enzyme binding affinity
SAH (S-Adenosylhomocysteine) Native structure with intact 3'-OH 979-92-0 Potent methyltransferase inhibitor; hydrolyzed by adenosylhomocysteinase
S-(3-Deazaadenosyl)-L-homocysteine Adenine N-3 replaced with carbon 35899-53-7 Enhanced metabolic stability; reduced susceptibility to enzymatic cleavage
6'-Oxa-SAHA Ribose oxygen replaced with 6'-oxa group N/A Improved hydrolytic stability; mimics transition state of hydrolases
Compound 7 () 3,5-Dideoxy and isopropylidene protection N/A Blocks ribose ring opening; used in LuxS inhibition studies

Functional Differences

  • Enzyme Inhibition: SAH binds tightly to methyltransferases (e.g., EC 2.1.1.x) with Ki values in the nanomolar range due to its intact ribose and adenine interactions . this compound shows reduced inhibition potency (e.g., ~10-fold lower for LuxS) due to the absence of 3'-OH, critical for hydrogen bonding in enzyme active sites . 6'-Oxa-SAHA acts as a non-hydrolyzable analog, mimicking the transition state of adenosylhomocysteinase (EC 3.13.2.1), thereby stabilizing enzyme-substrate complexes .
  • Metabolic Stability: SAH is rapidly hydrolyzed by adenosylhomocysteinase to homocysteine and adenosine . Deoxy and deaza analogs (e.g., this compound, 3-Deazaadenosylhomocysteine) resist enzymatic degradation, making them suitable for in vitro assays .

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